molecular formula C16H20FN3OS B15116759 N-tert-butyl-1-(4-fluoro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide

N-tert-butyl-1-(4-fluoro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B15116759
M. Wt: 321.4 g/mol
InChI Key: YQJWDFKIMIYNMP-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(4-fluoro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(4-fluoro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde. The introduction of the fluoro group is usually done via electrophilic fluorination. The pyrrolidine ring is then constructed through a series of reactions, including amination and cyclization. Finally, the tert-butyl group is introduced via alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Catalysts may also be employed to accelerate the reactions and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(4-fluoro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The fluoro and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-tert-butyl-1-(4-fluoro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(4-fluoro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and receptors, modulating their activity. The fluoro group enhances the compound’s binding affinity and selectivity, while the pyrrolidine ring contributes to its overall stability and bioavailability. The tert-butyl group provides steric hindrance, preventing unwanted interactions and improving the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-2-benzothiazolesulfenamide: This compound is used as a vulcanization accelerator in the rubber industry.

    N-(5-tert-butyl-isoxazol-3-yl)-N′-{4-[7-(2-fluoro-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide: A similar compound with an isoxazole ring instead of a benzothiazole ring.

    N-tert-butyl-4-fluoro-1,3-benzothiazol-2-ylamine: A simpler analog with an amine group instead of a carboxamide group.

Uniqueness

N-tert-butyl-1-(4-fluoro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its binding affinity, while the tert-butyl group improves its stability and bioavailability. The pyrrolidine ring adds to its overall structural complexity, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H20FN3OS

Molecular Weight

321.4 g/mol

IUPAC Name

N-tert-butyl-1-(4-fluoro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H20FN3OS/c1-16(2,3)19-14(21)10-7-8-20(9-10)15-18-13-11(17)5-4-6-12(13)22-15/h4-6,10H,7-9H2,1-3H3,(H,19,21)

InChI Key

YQJWDFKIMIYNMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=C(C=CC=C3S2)F

Origin of Product

United States

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